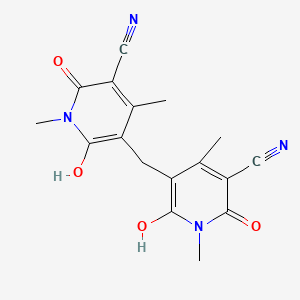![molecular formula C22H22N2O3 B5879063 N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known to modulate various physiological and biochemical processes in the body.
Mecanismo De Acción
The exact mechanism of action of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is not fully understood, but it is believed to involve the modulation of TSPO-mediated signaling pathways. TSPO is known to regulate the transport of cholesterol and other lipids across the mitochondrial membrane, as well as the production of reactive oxygen species (ROS) and the activation of inflammatory pathways. By binding to TSPO, N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide may modulate these processes and promote cell survival and tissue repair.
Biochemical and Physiological Effects:
N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to have a variety of biochemical and physiological effects, depending on the target tissue and disease state. In the brain, N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to reduce microglial activation and neuroinflammation, as well as promote neurogenesis and cell survival. In cancer cells, N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to inhibit cell proliferation and induce apoptosis, possibly by modulating mitochondrial function and ROS production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is its high affinity and selectivity for TSPO, which allows for specific targeting of activated microglia and cancer cells. N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is its potential toxicity at high concentrations, which may limit its clinical application.
Direcciones Futuras
There are several potential future directions for research on N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. One area of interest is the development of more potent and selective TSPO ligands, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and metabolic disorders. Finally, the potential use of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide as a diagnostic tool for imaging activated microglia and cancer cells is also an area of active research.
Métodos De Síntesis
The synthesis of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide involves the reaction of 2-(1-naphthyl)ethanimidamide with 3,4-dimethylphenol and acetic anhydride in the presence of a base catalyst. The reaction leads to the formation of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide as a white solid, which can be purified by recrystallization. The purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide binds to TSPO, which is highly expressed in activated microglia and astrocytes in the brain, as well as in various types of cancer cells. TSPO ligands have been shown to modulate the immune response, reduce inflammation, and promote cell survival.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-10-11-19(12-16(15)2)26-14-22(25)27-24-21(23)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPUVMNKXCTPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)


![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)


![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)



![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)